2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol
Description
2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol is a piperazine derivative featuring a hydroxyethyl group on one nitrogen atom of the piperazine ring and an ethylaminoethanol substituent on the other nitrogen (Figure 1). This structure confers high hydrophilicity due to its dual hydroxyl and amine groups, making it a candidate for applications in medicinal chemistry, such as drug delivery or chelation.
Properties
Molecular Formula |
C10H23N3O2 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethylamino]ethanol |
InChI |
InChI=1S/C10H23N3O2/c14-9-2-11-1-3-12-4-6-13(7-5-12)8-10-15/h11,14-15H,1-10H2 |
InChI Key |
XGZGJBRMHIBCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNCCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol typically involves the reaction of piperazine with ethylene oxide under basic conditions. The reaction proceeds as follows:
- Dissolve piperazine in water and cool the solution to 15-20°C.
- Introduce ethylene oxide into the solution while maintaining the temperature.
- Stir the reaction mixture at 30-35°C for 2 hours.
- Heat the mixture to evaporate 90% of the added water.
- Cool the mixture to below 15°C and filter the product.
- Purify the product by vacuum distillation, collecting the fraction at 145-155°C under reduced pressure (5.33 kPa) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or other reduced derivatives.
Substitution: Produces substituted derivatives with various functional groups.
Scientific Research Applications
2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and synthetic fibers.
Mechanism of Action
The mechanism of action of 2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol involves its interaction with various molecular targets and pathways. As a buffer substance, it helps maintain stable pH levels in biological systems by neutralizing acids and bases. In pharmaceutical applications, it may interact with specific receptors or enzymes to exert its effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperazine derivatives are widely explored in pharmaceuticals, agrochemicals, and biochemical buffers. Below, key structural and functional differences between 2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol and related compounds are analyzed.
Structural and Functional Differences
Table 1: Key Properties of Selected Piperazine Derivatives
*Estimated based on structural analysis.
Key Observations
Hydrophilicity : The target compound’s dual hydroxyl and amine groups enhance water solubility compared to analogues like Hydroxyzine (lipophilic benzhydryl group) or Cetirizine Related Compound B. This property is critical for bioavailability in drug design .
Functional Group Diversity :
- HEPES contains a sulfonic acid group, enabling buffering capacity in physiological pH ranges, unlike the target compound’s neutral hydroxyl/amine groups .
- 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol includes a sulfonyl group, which increases electrophilicity and reactivity toward nucleophiles .
Biological Activity: Hydroxyzine’s benzhydryl group enables histamine H1 receptor antagonism, while the target compound’s lack of aromatic substituents suggests divergent pharmacological profiles .
Biological Activity
The compound 2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol, also known by its IUPAC name 2-(2-aminoethoxy)-N-(2-(4-(2-(2-aminoethoxy)ethyl)piperazin-1-yl)ethyl)ethan-1-amine, is a piperazine derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 303.45 g/mol. The structure features a piperazine ring, which is known for its role in various biological activities, particularly in neuropharmacology.
Piperazine derivatives, including the compound , have been shown to exhibit a range of biological activities through various mechanisms:
- Acetylcholinesterase Inhibition : Research indicates that piperazine derivatives can inhibit human acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease by preventing amyloid peptide aggregation .
- Antitumor Activity : Some studies have highlighted the compound's potential in cancer therapy. It has been noted to inhibit key protein kinases involved in cell proliferation and survival, leading to cell cycle arrest at the G2/M phase .
- Neuroprotective Effects : The neuroprotective properties of piperazine derivatives suggest their utility in treating neurodegenerative diseases. They may enhance synaptic plasticity and cognitive function through modulation of neurotransmitter systems.
Case Studies
Several studies have investigated the biological activity of related piperazine compounds:
- Study on Acetylcholinesterase Inhibition : A study demonstrated that specific piperazine derivatives effectively bind to the peripheral anionic site and catalytic sites of acetylcholinesterase, showing promise as therapeutic agents in neurodegenerative disorders .
- Anticancer Research : In vitro studies on thiazolyl-indole derivatives indicated that modifications to the piperazine structure could enhance anticancer efficacy by targeting multiple signaling pathways involved in tumor growth .
Table 1: Biological Activities of Piperazine Derivatives
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₃₃N₅O₂ |
| Molecular Weight | 303.45 g/mol |
| IUPAC Name | 2-(2-aminoethoxy)-N-(2-(4-(2-(2-aminoethoxy)ethyl)piperazin-1-yl)ethyl)ethan-1-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
